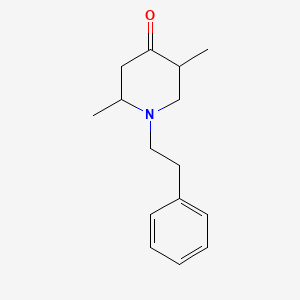
2,5-Dimethyl-1-phenethylpiperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-1-phenethylpiperidin-4-one is a chemical compound with the molecular formula C15H21NO. It is a derivative of piperidinone and is characterized by the presence of two methyl groups at the 2 and 5 positions, and a phenethyl group at the 1 position of the piperidinone ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-1-phenethylpiperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidinone with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetonitrile under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and phase transfer catalysts to enhance the reaction rate and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-1-phenethylpiperidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1-phenethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-1-phenethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its phenethyl group allows it to interact with hydrophobic pockets in proteins, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenethyl-4-piperidinone: Similar in structure but lacks the methyl groups at the 2 and 5 positions.
4-Piperidinone: The parent compound without the phenethyl and methyl groups.
2,5-Dimethyl-4-piperidinone: Lacks the phenethyl group but has the methyl groups at the 2 and 5 positions.
Uniqueness
2,5-Dimethyl-1-phenethylpiperidin-4-one is unique due to the combination of its phenethyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H21NO |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
2,5-dimethyl-1-(2-phenylethyl)piperidin-4-one |
InChI |
InChI=1S/C15H21NO/c1-12-11-16(13(2)10-15(12)17)9-8-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 |
InChI-Schlüssel |
OCHGEROFEPMAMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C(CN1CCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




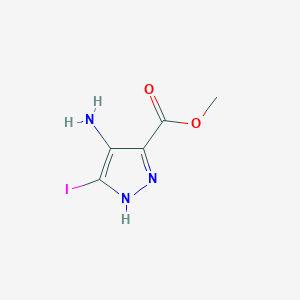
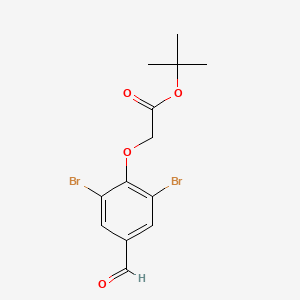

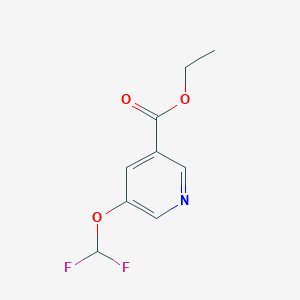

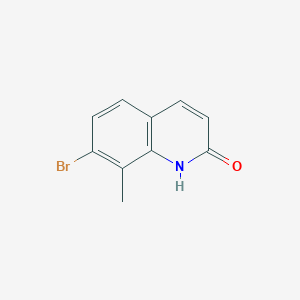

![5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)

